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Compound of Interest

Compound Name: Aluminum;gallium

Cat. No.: B14657816

A Comparative Guide to AlIGaN/GaN vs. AlIGaN-Channel High Electron Mobility Transistors
(HEMTs)

High Electron Mobility Transistors (HEMTS) based on llI-nitride compound semiconductors,
such as Gallium Nitride (GaN) and its alloys, are at the forefront of high-power and high-
frequency electronics. Their superior material properties, including a wide bandgap, high
breakdown field, and high electron saturation velocity, make them ideal for applications ranging
from radio-frequency (RF) power amplifiers in 5G base stations to efficient power converters.

The most common and commercially widespread device is the AlGaN/GaN HEMT. In this
structure, a thin layer of Aluminum Gallium Nitride (AlGaN) is grown on a GaN channel layer.
Due to spontaneous and piezoelectric polarization effects at the heterointerface between these
two materials, a highly concentrated sheet of electrons, known as a two-dimensional electron
gas (2DEG), is formed. This 2DEG serves as the transistor's channel, offering high electron
mobility as the electrons move in an undoped GaN layer with reduced impurity scattering.

This guide provides a comparative analysis between the conventional AIGaN/GaN HEMT
(utilizing a GaN channel) and the emerging AlGaN-channel HEMT. The latter is explored for its
potential to achieve even higher breakdown voltages due to the wider bandgap of the AIGaN
channel.

Fundamental Device Structure

The defining difference between these two HEMT variants is the material used for the electron
transit channel. In a standard AlGaN/GaN HEMT, the 2DEG is confined within the GaN layer
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just below the AlGaN barrier. In an AlIGaN-channel HEMT, the channel itself is composed of
AlGaN with a lower aluminum mole fraction than the barrier layer above it.
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Fig. 1: Basic structures of a GaN-channel HEMT and an AlGaN-channel HEMT.

Comparative Performance Analysis

The choice of channel material directly influences key device performance metrics. While
AlGaN/GaN HEMTs are a mature technology, AlGaN-channel devices offer potential

advantages for very high voltage applications.

Data Presentation: Performance Metrics
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Performance
Parameter

AlGaN/GaN HEMT
(GaN Channel)

AlGaN-Channel
HEMT

Rationale for
Difference

Electron Mobility

Higher (~1500-2000

cma/V-s)

Lower (~160-1000
cm/V-s)[1]

Increased alloy
scattering in the
AlGaN channel
reduces mobility
compared to the purer
GaN channel.[1]

Breakdown Voltage
(Vbr)

High (e.g., 953 V for
Lgd=7pm)[2]

Very High (e.g., 1535
V for Lgd=7um)[2]

The wider bandgap of
the AlGaN channel
supports a larger
critical electric field

before breakdown.[1]

[2]

Thermal Conductivity

GaN: ~220 W/m-K (for
a ~1pm layer)[3]

AlGaN: ~10-20
W/m-K[3]

Alloying GaN with AIN
significantly increases
phonon scattering,

thus reducing thermal

conductivity.[3]

Cut-off Frequency (fT)

High (e.g., 24-73.6
GH2z)[4][5]

Generally Lower

Higher electron
mobility and velocity in
the GaN channel
typically lead to better
frequency

performance.

2DEG Density

High (~1x101 cm~2)[6]

Can be higher

Larger polarization
differences can be
engineered to induce

a higher sheet charge

density.
On-Resistance (Ron) Lower Higher The combination of
higher electron
mobility and
established contact
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technology results in

lower on-resistance.

Experimental Protocols
HEMT Fabrication Workflow

The fabrication of both HEMT types follows a similar process flow, involving epitaxial growth
followed by photolithography, etching, and metallization steps.
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HEMT Fabrication Process

Start: Substrate (e.g., SiC, Si)

Epitaxial Growth (MOCVD)
- Buffer Layers
- Channel (GaN or AlGaN)
- Barrier (AlGaN)
- Cap Layer

Gate Formation
- E-beam Lithography (for T-gate)
- Gate Metal Deposition (Ni/Au)
- Lift-off

Surface Passivation
- SiN or Al203 Deposition (PECVD/ALD)

Finish: Device Ready for Test

Click to download full resolution via product page

Fig. 2: A generalized workflow for the fabrication of AlIGaN/GaN HEMTSs.
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Detailed Methodologies:

» Epitaxial Growth: Layers are typically grown using Metal-Organic Chemical Vapor Deposition
(MOCVD). For an AlGaN/GaN HEMT, this involves growing a GaN channel followed by an
AlGaN barrier.[7] For an AlGaN-channel device, an AlGaN layer with a lower Al concentration
is grown before the higher-concentration AlGaN barrier.[1]

e Mesa Isolation: To electrically isolate individual devices, areas of the epitaxial layers are
removed down to the buffer layer. This is commonly achieved using a chlorine-based
Reactive lon Etching (RIE) dry etch process.[8]

o Ohmic Contacts: A multi-layer metal stack (commonly Ti/Al/Ni/Au) is deposited for the source
and drain contacts.[7] A high-temperature rapid thermal annealing step is performed to alloy
the metals with the semiconductor, forming low-resistance ohmic contacts.

o Gate Formation: The gate contact, which forms a Schottky barrier, is critical for controlling
the transistor. For high-frequency devices, a "T-shaped" gate is often fabricated using
electron-beam lithography to achieve a short gate length at the semiconductor interface
while having a larger top cross-section to reduce gate resistance.[4]

o Passivation: A dielectric layer like Silicon Nitride (SiN) is deposited over the device surface to
reduce charge trapping effects (current collapse) and improve reliability.[9]

Key Characterization Experiments

DC Electrical Characterization:
e Protocol: DC current-voltage (I-V) characteristics are measured using a semiconductor
parameter analyzer. The drain current (Id) is measured as a function of drain-source voltage

(\Vds) for various gate-source voltages (Vgs). Transconductance (gm), a measure of the
device's gain, is extracted from the slope of the 1d-Vgs curve.

¢ Objective: To determine key parameters like maximum drain current, on-resistance, and
threshold voltage.

Breakdown Voltage Measurement:
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e Protocol: The device is tested in the "off-state” (Vgs below the threshold voltage). The drain
voltage is gradually increased while monitoring the drain and gate leakage currents. The
breakdown voltage is defined as the drain voltage at which a sudden, irreversible increase in
leakage current occurs.[10]

e Setup: This requires a high-voltage source-measure unit. The measurement is often
performed with the device submerged in an insulating fluid like Fluorinert to prevent air
breakdown.

e Objective: To determine the maximum voltage the device can withstand before catastrophic
failure.

RF Performance Characterization:

o Protocol: A Vector Network Analyzer (VNA) is used to measure the scattering parameters (S-
parameters) of the HEMT over a wide range of frequencies (e.g., 0.1 to 40 GHz). The device
is biased at a specific operating point.

o Data Analysis: From the S-parameters, the current gain (h21) and maximum available power
gain (MAG) are calculated. The cut-off frequency (fT) is the frequency at which the current
gain extrapolates to unity (0 dB). The maximum oscillation frequency (fmax) is the frequency
where the power gain extrapolates to unity.

o Objective: To evaluate the high-frequency operational limits of the transistor.
Trap Characterization:

e Protocol: Techniques like Deep-Level Transient Spectroscopy (DLTS) and frequency-
dependent conductance/capacitance measurements are used to identify charge trapping
states within the semiconductor material or at its interfaces.[11] These traps can cause
performance degradation, such as "current collapse,” where the RF output power drops after
high-voltage operation.[12][13]

» Objective: To understand and mitigate reliability issues related to defects and surface states.

Logical Relationship of Performance
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The fundamental properties of the channel material create a cascade of effects that determine
the final device performance, highlighting the trade-offs between different HEMT designs.
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Fig. 3: Relationship between channel material properties and HEMT performance.

Conclusion

The choice between a conventional AIGaN/GaN HEMT and an AlGaN-channel HEMT involves
a critical trade-off between breakdown voltage and other key performance metrics like electron
mobility, thermal conductivity, and frequency response.

+ AlGaN/GaN (GaN Channel) HEMTs are the dominant technology, offering a superb balance
of high power, high frequency, and efficiency. The high electron mobility and superior thermal
conductivity of the GaN channel make them ideal for a vast range of RF and power switching
applications.

e AlGaN-Channel HEMTs represent a promising research direction for applications demanding
extremely high breakdown voltages, potentially exceeding the limits of GaN-channel devices.
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[2] However, this advantage comes at the cost of lower electron mobility due to alloy
scattering and significantly poorer thermal conductivity, which can exacerbate self-heating
effects.[1][3] These challenges must be addressed through thermal management solutions
and device design optimization for them to become a viable alternative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b14657816#comparative-analysis-of-algan-vs-gan-
hemts]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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